molecular formula C13H16O3 B15332870 Benzyl 4-methyl-3-oxopentanoate CAS No. 94250-56-3

Benzyl 4-methyl-3-oxopentanoate

Cat. No.: B15332870
CAS No.: 94250-56-3
M. Wt: 220.26 g/mol
InChI Key: WFJAQDNQCDHVBK-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-3-oxopentanoate, also known as pentanoic acid, 4-methyl-3-oxo-, phenylmethyl ester, is an organic compound with the molecular formula C13H16O3. It is a derivative of pentanoic acid and is characterized by the presence of a benzyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methyl-3-oxopentanoate can be synthesized through the esterification of 4-methyl-3-oxopentanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-methyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-methyl-3-oxopentanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in enhancing the compound’s lipophilicity and facilitating its transport across cell membranes .

Comparison with Similar Compounds

  • Methyl 4-methyl-3-oxopentanoate
  • Ethyl 4-methyl-3-oxopentanoate
  • Propyl 4-methyl-3-oxopentanoate

Comparison: Benzyl 4-methyl-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and organic synthesis .

Properties

CAS No.

94250-56-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 4-methyl-3-oxopentanoate

InChI

InChI=1S/C13H16O3/c1-10(2)12(14)8-13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

WFJAQDNQCDHVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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